Tributylphosphonium tetrafluoroborate

Description

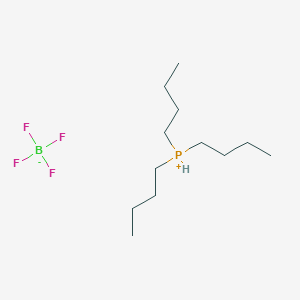

Structure

2D Structure

Properties

IUPAC Name |

tributylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHAZLRRIGGCER-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113978-91-9 | |

| Record name | Tri-n-butylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylphosphonium tetrafluoroborate can be synthesized through the reaction of tributylphosphine with tetrafluoroboric acid. The reaction typically involves mixing tributylphosphine with an aqueous solution of tetrafluoroboric acid under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and concentration, are carefully monitored to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Tributylphosphonium tetrafluoroborate participates in various types of chemical reactions, including:

Oxidation: It can undergo oxidation reactions to form phosphine oxides.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It is involved in substitution reactions where it can replace other ligands in a complex.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds or other coupled products .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H28BF4P

- Molecular Weight: 286.18 g/mol

- Melting Point: 261 °C

- Appearance: White crystalline solid

TBPHBF4 is known for its stability and solubility in polar solvents, making it an attractive choice for various chemical reactions.

Catalytic Applications

A. Ligand in Transition Metal-Catalyzed Reactions

TBPHBF4 serves as a ligand in several transition metal-catalyzed reactions, enhancing reaction rates and selectivity. Notable reactions include:

- Suzuki-Miyaura Coupling: TBPHBF4 has been effectively used as a ligand to facilitate the coupling of aryl halides with boronic acids, resulting in high yields of biaryl compounds .

- Sonogashira Coupling: This reaction involves the coupling of terminal alkynes with aryl halides, where TBPHBF4 has demonstrated improved efficiency due to its sterically hindered nature .

B. Synthesis of Multisubstituted Indoles

Recent studies have highlighted the use of TBPHBF4 in the synthesis of multisubstituted indoles via copper(II)-catalyzed sequential Chan–Lam N-arylation and oxidative cross-dehydrogenative coupling . The process involves:

- Step 1: Reaction of arylboronic acids with (Z)-3-aminoacrylates in the presence of TBPHBF4.

- Step 2: Intramolecular oxidative coupling to yield C3-functionalized indole derivatives.

Stoichiometric Applications

TBPHBF4 is utilized in stoichiometric processes, particularly in the preparation of phosphonium salts and other organophosphorus compounds. It acts as a precursor to tri-tert-butylphosphine, which is valuable in various synthetic pathways .

Transport Properties

Research indicates that TBPHBF4 exhibits favorable transport properties when mixed with acetonitrile, making it suitable for applications in ionic liquid formulations . Its ionic conductivity and viscosity characteristics are beneficial for electrochemical applications.

Data Table: Summary of Applications

| Application Type | Reaction Type | Key Benefits |

|---|---|---|

| Catalytic | Suzuki-Miyaura Coupling | High yields, enhanced reaction rates |

| Catalytic | Sonogashira Coupling | Improved efficiency due to steric hindrance |

| Synthesis | Multisubstituted Indoles | Versatile synthesis route |

| Stoichiometric | Phosphonium Salt Preparation | Precursor for organophosphorus compounds |

| Transport Properties | Ionic Liquid Formulations | Favorable ionic conductivity |

Case Studies

-

Synthesis of Aryl Amines:

A study demonstrated the efficacy of TBPHBF4 in the palladium-catalyzed conversion of aryl halides to aryl amines, achieving significant yields without the need for toxic tin reagents . -

Catalytic Efficiency:

In a comparative study, TBPHBF4 was shown to outperform traditional phosphine ligands in terms of stability and reactivity under various conditions, making it a preferred choice for complex organic syntheses .

Mechanism of Action

The mechanism by which tributylphosphonium tetrafluoroborate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal catalysts, such as palladium, to form active catalytic species that facilitate the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical Properties

Key Research Findings

- Ionic Liquids : Imidazolium BF₄⁻ salts are preferred for low-viscosity applications (e.g., desulfurization ), while phosphonium analogs excel in high-temperature reactions .

- Steric Effects : Tributylphosphonium’s bulky cation reduces nucleophilic side reactions, enhancing selectivity in alkylation steps .

- Coordination Chemistry : Phosphine ligands in Co(III) complexes stabilize metal centers, enabling catalytic cycles inaccessible to simpler salts .

Biological Activity

Tributylphosphonium tetrafluoroborate (TBPBF4) is a phosphonium salt that has garnered attention in various fields, particularly in catalysis and biological applications. This article delves into the biological activity of TBPBF4, exploring its properties, mechanisms of action, and potential applications based on existing research.

- Molecular Formula : C₁₂H₂₈BF₄P

- Molecular Weight : 290.13 g/mol

- CAS Number : 113978-91-9

TBPBF4 is characterized by its air-stable and non-pyrophoric nature, making it suitable for various chemical processes. It serves as a precursor to tributylphosphine, which is utilized in numerous catalytic reactions, including the Baylis-Hillman reaction and azide reductions .

1. Catalytic Properties

TBPBF4 acts as a catalyst in several reactions that have biological relevance. For instance, it has been used in phosphine-catalyzed reactions that facilitate the formation of biologically active compounds. The reactivity of TBPBF4 is attributed to its ability to stabilize reactive intermediates, thus enhancing reaction rates and yields in synthetic pathways .

2. Interaction with Biological Molecules

Research indicates that TBPBF4 can interact with various biological molecules, potentially influencing their behavior. For example, studies have shown that TBPBF4 can participate in electron transfer reactions involving nucleophiles such as alcohols and thiols. This interaction can lead to the formation of reduced species that may exhibit biological activity .

Case Study 1: Kinetic Studies

A study investigated the kinetics of TBPBF4's reaction with methylviologen (MV²⁺) in the presence of nucleophiles. The results demonstrated that TBPBF4 facilitates single-electron transfer processes, leading to the generation of reduced forms of MV²⁺. This indicates a potential role in redox biology, where electron transfer is crucial for cellular processes .

Case Study 2: Biodegradable Nanoparticles

In another study, TBPBF4 was incorporated into biodegradable zwitterionic nanoparticles designed for drug delivery applications. These nanoparticles exhibited tunable phase separation properties under physiological conditions, suggesting that TBPBF4 can enhance the biocompatibility and functionality of drug delivery systems .

Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing tributylphosphonium tetrafluoroborate, and how do reaction conditions influence yield?

this compound is typically synthesized via Wittig-type reactions. A degassed solution of the precursor phosphonium salt in THF/n-BuOH is treated with n-butyllithium at −78°C under nitrogen, followed by aldehyde addition. After stirring, the mixture is warmed to room temperature, and the product is extracted with methylene chloride and purified via silica gel chromatography (yields ~41–45%) . Key variables affecting yield include stoichiometric ratios of n-BuLi, reaction temperature control, and aldehyde reactivity.

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is classified under GHS as causing severe skin burns, eye damage (Category 1), and acute oral toxicity (Category 4). Mandatory precautions include:

- Using PPE (gloves, goggles, lab coats) .

- Avoiding inhalation of vapors and ensuring adequate ventilation .

- Storing in sealed containers below −20°C to prevent decomposition .

Q. How is this compound characterized post-synthesis, and what analytical techniques are most reliable?

Post-purification characterization employs:

- 1H/13C NMR to confirm structural integrity (e.g., δ 2.98 ppm for dimethylamino groups in derivatives) .

- HRMS (ESI/ASAP) for molecular ion validation (e.g., [M+H]+ 366.1855) .

- IR spectroscopy to identify functional groups (e.g., ν 1656 cm⁻¹ for C=O stretches) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in this compound-mediated syntheses?

Side products often arise from incomplete aldehyde coupling or lithium reagent overuse. Strategies include:

- Stoichiometric precision : Limiting n-BuLi to 1.1 equivalents prevents excess base-induced decomposition .

- Temperature gradients : Slow warming from −78°C to RT reduces unintended nucleophilic attacks .

- Solvent selection : THF/n-BuOH mixtures enhance solubility of ionic intermediates, improving reaction homogeneity .

Q. What role does this compound play in stabilizing ionic liquid electrolytes for energy storage applications?

Tetrafluoroborate anions (BF₄⁻) in phosphonium-based ionic liquids enhance electrochemical stability by forming robust solid-electrolyte interphases (SEIs). For example, in sodium metal batteries, BF₄⁻ contributes to SEI layers rich in borate and carbonate species, enabling uniform ion transport and dendrite suppression . Comparative studies with imidazolium-based ionic liquids (e.g., [C₄mim][BF₄]) show phosphonium salts offer superior thermal stability (>300°C) and lower viscosity .

Q. How do structural modifications (e.g., alkyl chain length) in phosphonium salts affect their physicochemical properties?

Increasing alkyl chain length (e.g., tributyl vs. triphenyl) alters:

- Solubility : Longer chains reduce polarity, enhancing compatibility with nonpolar solvents .

- Thermal stability : Tributyl derivatives exhibit higher decomposition temperatures (>180°C) vs. shorter-chain analogs .

- Ionic conductivity : Bulkier substituents lower conductivity due to increased viscosity, as seen in [P₁,₂,₄,₄][BF₄] vs. [EMIM][BF₄] .

Methodological Challenges & Contradictions

Q. How can discrepancies in reported ionic liquid performance metrics (e.g., conductivity) be reconciled?

Contradictions often stem from:

- Impurity levels : Residual halides or water in BF₄⁻ salts skew conductivity measurements. Rigorous drying (e.g., under vacuum at 80°C) is essential .

- Measurement techniques : DC vs. AC impedance methods yield varying results for viscous ionic liquids .

- Substituent effects : Tributyl groups may introduce steric hindrance not observed in smaller phosphonium analogs .

Q. What strategies improve the reproducibility of chromatographic purification for this compound derivatives?

Silica gel column chromatography challenges include:

- Adsorption variability : Pre-conditioning silica with 1% triethylamine reduces acidic site interactions .

- Solvent gradients : Stepwise elution with diethyl ether/petroleum ether (1:1) enhances separation of polar byproducts .

- Monitoring : TLC with UV visualization at 254 nm ensures precise fraction collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.